![molecular formula C7H5ClN2 B12123365 2-Chloropyrrolo[1,2-b]pyridazine CAS No. 893723-58-5](/img/structure/B12123365.png)
2-Chloropyrrolo[1,2-b]pyridazine
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Overview
Description
2-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring and a chlorine atom attached to the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrrolo[1,2-b]pyridazine typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the chlorine atom with other functional groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-b]pyridazine derivatives.
Scientific Research Applications
PARP Inhibition and Anticancer Activity
Recent research has identified 2-chloropyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family. Specifically, a study highlighted the synthesis of new derivatives that exhibited selective activity against PARP-1 over PARP-2. The most promising compounds demonstrated significant antiproliferative effects in BRCA-deficient cancer cell lines, with IC50 values indicating robust efficacy:
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
15a | PARP-1 | 340 | 29-fold |
15b | PARP-2 | 106 | 5-fold |
These findings suggest that derivatives of this compound could serve as a foundation for developing new cancer therapies targeting PARP pathways .
Kinase Inhibition
Another significant application of this compound is its role as a scaffold for developing kinase inhibitors. Kinases are critical in various signaling pathways related to cancer progression. The compound's structure allows it to effectively inhibit specific kinases, including Janus kinases (JAKs), which are involved in immune response and cancer cell proliferation:
Activity | Target | IC50 Value |
---|---|---|
JAK1/3 Inhibition | JAK Kinase Family | 810 nM |
The ability to inhibit JAK kinases positions this compound derivatives as potential candidates for treating diseases linked to aberrant kinase activity .
HIV Reverse Transcriptase Inhibition
Research has also explored the antiviral properties of this compound derivatives. These compounds have shown promise as inhibitors of HIV reverse transcriptase, a key enzyme required for viral replication. The inhibition of this enzyme can significantly reduce viral load in infected individuals, making these derivatives valuable in developing antiviral therapies .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity:
- Method A : Reaction of halogenated pyridazines with carboxylic acids under controlled conditions.
- Method B : Coupling reactions with amines to introduce substituents at the desired positions on the pyrrolo framework.
These synthetic approaches facilitate the exploration of structure-activity relationships that are crucial for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-Chloropyrrolo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring.
Uniqueness: The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-b]pyridazine core with a chlorine substituent, which influences its chemical reactivity and biological interactions. Its molecular formula is C7H5ClN3 with a molecular weight of approximately 168.59 g/mol.
The biological activity of this compound primarily involves its interaction with specific biomolecular targets:
- PARP Inhibition : A notable mechanism is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Studies have shown that derivatives of pyrrolo[1,2-b]pyridazine can selectively inhibit PARP-1 over PARP-2, leading to reduced cell proliferation in cancer cells lacking BRCA1/2 genes .
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a derivative showed a CC50 (concentration causing 50% cell death) of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells .
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Properties : The compound has demonstrated potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Pyrrolo[1,2-b]pyridazine derivatives have been reported to possess antimicrobial properties against several pathogens .
- Anti-inflammatory Effects : Some studies indicate that these compounds may also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- PARP Inhibitors : A study identified new derivatives with enhanced potency against PARP-1, showing up to a 29-fold increase in selectivity over PARP-2. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .
- Cytotoxic Evaluation : Recent evaluations of pyrrolo[1,2-b]pyridazine derivatives indicated their cytotoxic effects on human tumor cell lines such as LoVo (colon adenocarcinoma), SK-OV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma). These studies compared the efficacy of these compounds against standard chemotherapeutics like cisplatin and doxorubicin .
- Mechanistic Insights : Further investigations into the mechanisms revealed that certain derivatives induced apoptosis through the downregulation of key proteins involved in the apoptotic pathway, such as cleaved-caspase-3 .
Properties
CAS No. |
893723-58-5 |
---|---|
Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloropyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-3-6-2-1-5-10(6)9-7/h1-5H |
InChI Key |
ICEFEPLTOYVQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=CC(=N2)Cl |
Origin of Product |
United States |
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